3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C5H8BrN3. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine typically involves the bromination of 1,4-dimethyl-1H-pyrazol-5-amine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation can produce corresponding oxo derivatives .
Scientific Research Applications
3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
3-Bromo-1H-pyrazol-5-amine: Similar in structure but lacks the methyl groups at positions 1 and 4.
1,4-Dimethyl-1H-pyrazol-5-amine: Similar but without the bromine atom.
3,5-Dimethyl-1H-pyrazol-4-amine: Another derivative with different substitution patterns
Uniqueness: 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse biological and industrial applications .
Properties
Molecular Formula |
C5H8BrN3 |
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Molecular Weight |
190.04 g/mol |
IUPAC Name |
5-bromo-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C5H8BrN3/c1-3-4(6)8-9(2)5(3)7/h7H2,1-2H3 |
InChI Key |
UWJOZYWUCHZQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1Br)C)N |
Origin of Product |
United States |
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